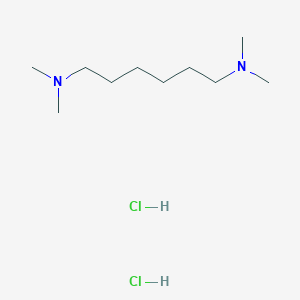![molecular formula C12H15ClN2O B11868619 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride CAS No. 873056-10-1](/img/structure/B11868619.png)
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable indole derivative and a cyclopropane precursor under acidic or basic conditions.
Acetylation: The ethanone moiety is introduced via acetylation reactions using acetyl chloride or acetic anhydride in the presence of a base.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Aplicaciones Científicas De Investigación
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
- 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one
- 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-YL)ethanone
Uniqueness: 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and ethanone functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
873056-10-1 |
|---|---|
Fórmula molecular |
C12H15ClN2O |
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14;/h2-3,6H,4-5,7,13H2,1H3;1H |
Clave InChI |
BRXOBULOWOETHL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




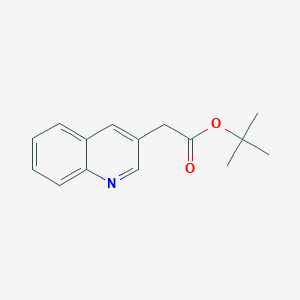
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
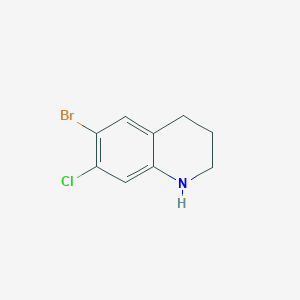
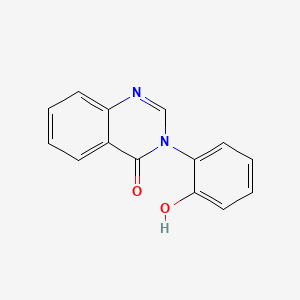

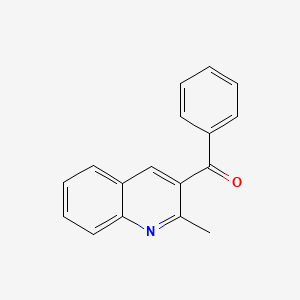
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)

![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)
